Cas no 35355-33-0 (4-Methoxy-2,3-dimethylphenol)

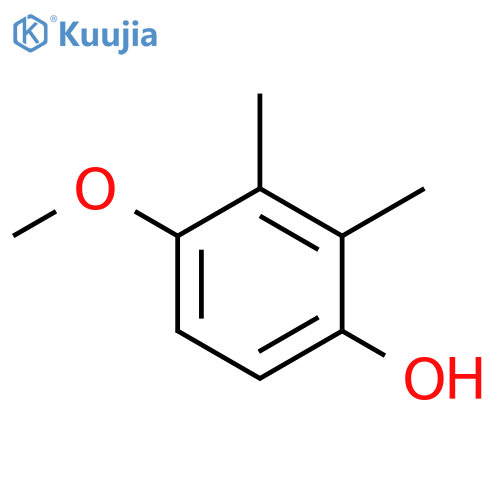

4-Methoxy-2,3-dimethylphenol structure

商品名:4-Methoxy-2,3-dimethylphenol

CAS番号:35355-33-0

MF:C9H12O2

メガワット:152.190382957458

MDL:MFCD09032519

CID:295591

4-Methoxy-2,3-dimethylphenol 化学的及び物理的性質

名前と識別子

-

- Phenol,4-methoxy-2,3-dimethyl-

- 4-methoxy-2,3-dimethylphenol

- 2,3-dimethyl-4-methoxyphenol

- 2,3-Dimethylhydroquinone monomethyl ether

- 4-methoxy-2,3-dimethyl-phenol

- 6-Hydroxy-3-methoxy-o-xylol

- ACMC-1BKF0

- ANW-35817

- CTK3J0725

- Methyl-(4-hydroxy-2.3-dimethyl-phenyl)-aether

- SureCN70459

- Trimethyl hydroquinone

- 4-Methoxy-2,3-dimethylphenol

-

- MDL: MFCD09032519

- インチ: InChI=1S/C9H12O2/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5,10H,1-3H3

- InChIKey: MTCGSLDAATXWFP-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=C(O)C(C)=C1C

計算された属性

- せいみつぶんしりょう: 152.08376

じっけんとくせい

- PSA: 29.46

4-Methoxy-2,3-dimethylphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M337265-25mg |

4-Methoxy-2,3-dimethylphenol |

35355-33-0 | 25mg |

$ 185.00 | 2022-06-03 | ||

| TRC | M337265-5mg |

4-Methoxy-2,3-dimethylphenol |

35355-33-0 | 5mg |

$ 65.00 | 2022-06-03 | ||

| Apollo Scientific | OR957575-1g |

4-Methoxy-2,3-dimethyl-phenol |

35355-33-0 | 95% | 1g |

£455.00 | 2025-02-20 | |

| TRC | M337265-2.5mg |

4-Methoxy-2,3-dimethylphenol |

35355-33-0 | 2.5mg |

$ 50.00 | 2022-06-03 | ||

| Alichem | A010009655-500mg |

2,3-Dimethyl-4-hydroxyanisole |

35355-33-0 | 97% | 500mg |

$798.70 | 2023-09-02 | |

| Aaron | AR00D2OV-1g |

4-Methoxy-2,3-dimethyl-phenol |

35355-33-0 | 95% | 1g |

$486.00 | 2025-02-12 | |

| OTAVAchemicals | 1511457-100MG |

4-methoxy-2,3-dimethylphenol |

35355-33-0 | 95% | 100MG |

$114 | 2023-07-05 | |

| A2B Chem LLC | AG08915-1g |

4-METHOXY-2,3-DIMETHYL-PHENOL |

35355-33-0 | 97% | 1g |

$374.00 | 2024-04-20 | |

| abcr | AB609359-1g |

4-Methoxy-2,3-dimethylphenol; . |

35355-33-0 | 1g |

€512.30 | 2024-07-19 | ||

| OTAVAchemicals | 1511457-1000MG |

4-methoxy-2,3-dimethylphenol |

35355-33-0 | 95% | 1g |

$229 | 2023-07-05 |

4-Methoxy-2,3-dimethylphenol 関連文献

-

1. Oxidation of alkoxyphenols. Part VIII. Further examples of trimerisation to spiroketalsD. F. Bowman,F. R. Hewgill,B. R. Kennedy J. Chem. Soc. C 1966 2274

35355-33-0 (4-Methoxy-2,3-dimethylphenol) 関連製品

- 14786-82-4(4-Methoxy-3-methylphenol)

- 24599-58-4(1,4-Dimethoxy-2-methylbenzene)

- 20469-61-8(1-Methoxy-2,3,5-trimethylbenzene)

- 2944-49-2(2,3-Dimethylanisole)

- 1706-11-2(2-methoxy-1,4-dimethylbenzene)

- 196604-20-3(1,3-Dimethyl-5-(2-methylphenoxy)benzene)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:35355-33-0)4-Methoxy-2,3-dimethylphenol

清らかである:99%

はかる:1g

価格 ($):362